molecular formula C11H10F3NO B1599927 N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide CAS No. 193756-44-4

N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

Cat. No. B1599927
M. Wt: 229.2 g/mol
InChI Key: BJOWSBJODJDOEY-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (abbreviated as DITA) is a chemical compound that has gained significant attention in scientific research in recent years. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endogenous cannabinoids in the body. DITA has shown promising results in various preclinical studies as a potential therapeutic agent for various diseases.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide is synthesized using various techniques. One study described the synthesis of a similar compound through the acylation reaction, highlighting short reaction times, high yield, and environmentally benign procedures (Wang et al., 2014).
  • Crystal Structure Determination : The crystal structures of related trifluoroacetamide compounds have been determined using X-ray diffraction methods, aiding in understanding their molecular geometry and properties (Sterkhova et al., 2019).

Chemical Properties and Reactions

  • Chemical Reactivity : Studies have explored the reactivity of trifluoroacetamide derivatives with various substances, leading to the formation of novel compounds. This includes research into how these compounds react in oxidative systems (Shainyan et al., 2015).
  • Dynamic Stereochemistry : Investigations into the stereochemistry of compounds related to N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide have been conducted, providing insights into their molecular behavior and interactions (Astakhova et al., 2017).

Applications in Biomedical Research

  • Potential Anticancer Activity : Some trifluoroacetamide derivatives have been synthesized and evaluated for their potential anticancer activities. This research is vital for exploring new therapeutic agents (Karaburun et al., 2018).
  • Labeling and Imaging Applications : Fluorine-containing compounds derived from trifluoroacetamide have been used as molecular probes in imaging techniques like magnetic resonance spectroscopy, highlighting their potential in biomedical imaging (Chubarov et al., 2011).

Analytical Chemistry Applications

  • Improved Derivatization Techniques : Trifluoroacetamide derivatives have been used to develop improved derivatization techniques for analytical purposes, enhancing the detection and quantification of certain compounds in complex matrices like drinking water (Kubwabo et al., 2009).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)10(16)15-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOWSBJODJDOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437899
Record name N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

CAS RN

193756-44-4
Record name N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Preferably in Step (i), 2-aminoindan is reacted with ethyl trifluoroacetate to form N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.
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Synthesis routes and methods II

Procedure details

A 1 L, 3-necked, round-bottomed flask, equipped with a mechanical stirrer, digital thermometer, cooling bath, and nitrogen inlet-outlet, was charged with 2-aminoindan, (104 g, 0.781 mole) and isopropyl acetate (200 mL) at 20-25° C. The solution was cooled to 0-5° C. Ethyl trifluoroacetate (133 g, 0.936 mol) was added over 40 minutes while maintaining the internal temperature at 0-10° C. (in a 0-5° C. bath). The thick slurry was stirred at 0-10° C. for 2 hours. The reaction mixture is warmed to 20-25° C. over 30 minutes and heptane (60 mL) was added. The slurry was stirred for 30 minutes and the solids were collected by filtration over a polypropylene filter paper in a Büchner funnel with suction. The filter cake was washed with 0.003% (w/v) Stadis-450 (4.5 mg Lot # 200 Dolder)/heptane (3×50 mL) or until the filtrate was colorless. The solids were dried at 60-65° C. under vacuum (10-30 torr) with nitrogen bleeding to obtain 149.2 g (83.4% yield) of N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide as a beige white solid.
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104 g
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200 mL
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133 g
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60 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Under N2 at −75° C., trifluoroacetic acid was added to a stirring solution of 2,3-dihydro-1H-inden-2-amine (HCl salt, 8.0 g, 47.2 mmol), Et3N (14.9 ml, 106.7 mmol) and THF (160 ml). After the solution was allowed to warm up to rt, it was partitioned between H2O and DCM. The organic layer was dried over MgSO4 and evaporated in vacuo. The residue was triturated with hexanes: Et2O (1:1) to obtain the product as a white solid (8.9 g, 82% yield). 1H-NMR (400 MHz, CDCl3) δ 7.28-7.20 (m, 4H), 6.50 (s, 1H), 4.81-4.74 (m, 1H), 3.38 (dd, J=16.4, 7.1 Hz, 2H), 2.89 (dd, J=16.3, 4.2 Hz, 2H).
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8 g
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14.9 mL
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160 mL
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Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Prashad, B Hu, D Har, O Repič… - … process research & …, 2006 - ACS Publications
An efficient and economical synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride (1) utilizing 2-aminoindan as a cheap and commercially readily available starting …
Number of citations: 18 pubs.acs.org

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